Thiophosphoric acid decyl ester Thiophosphoric acid decyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC8026086
InChI: InChI=1S/C10H23O3PS/c1-2-3-4-5-6-7-8-9-10-13-14(11,12)15/h2-10H2,1H3,(H2,11,12,15)
SMILES: CCCCCCCCCCOP(=S)(O)O
Molecular Formula: C10H23O3PS
Molecular Weight: 254.33 g/mol

Thiophosphoric acid decyl ester

CAS No.:

Cat. No.: VC8026086

Molecular Formula: C10H23O3PS

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Thiophosphoric acid decyl ester -

Specification

Molecular Formula C10H23O3PS
Molecular Weight 254.33 g/mol
IUPAC Name decoxy-dihydroxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C10H23O3PS/c1-2-3-4-5-6-7-8-9-10-13-14(11,12)15/h2-10H2,1H3,(H2,11,12,15)
Standard InChI Key ISIPUCJUDOMIDU-UHFFFAOYSA-N
SMILES CCCCCCCCCCOP(=S)(O)O
Canonical SMILES CCCCCCCCCCOP(=S)(O)O

Introduction

Chemical Synthesis and Purification

Reaction Mechanisms

The synthesis of thiophosphoric acid decyl ester typically involves the reaction of decanol with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) under controlled conditions. This process follows a nucleophilic substitution mechanism, where the hydroxyl groups of decanol attack the electrophilic phosphorus center, displacing sulfur and forming the thiophosphate ester . A representative reaction scheme is:

2C10H21OH+P2S52(C10H21O)2P(S)SH+H2S2 \text{C}_{10}\text{H}_{21}\text{OH} + \text{P}_2\text{S}_5 \rightarrow 2 \text{(C}_{10}\text{H}_{21}\text{O})_2\text{P(S)SH} + \text{H}_2\text{S}

The intermediate dithiophosphoric acid is subsequently treated with additional decanol to yield the final diester .

Distillation-Based Purification

Critical to achieving high purity is the use of advanced distillation techniques. Patent EP4438611A1 describes a falling-film evaporator system operating at 80°C and 0.4 torr to separate the target ester from polysulfide byproducts . This method reduces active sulfur content to ≤0.1 mmol/g, a key metric for minimizing copper corrosion in lubricant applications . Comparative studies show that short-path distillation at 10°C condensate recovery temperatures enhances product stability by preventing thermal degradation .

Table 1: Synthesis Conditions for Thiophosphoric Acid Decyl Ester

ParameterOptimal ValueEffect on Yield/Purity
Temperature80°CMaximizes reaction rate
Pressure0.4 torrReduces polysulfide formation
Distillation methodFalling-film evaporatorAchieves >95% purity

Physicochemical Properties

Structural and Thermal Characteristics

While exact data for thiophosphoric acid decyl ester remain proprietary, analogous compounds like phosphoric acid di-n-decyl ester (CAS 7795-87-1) provide benchmark values :

  • Melting point: 47°C

  • Predicted boiling point: 457°C

  • Density: 0.963 g/cm³
    Thiophosphoric acid derivatives generally exhibit 10–15°C lower melting points due to sulfur’s reduced hydrogen-bonding capacity . Thermal gravimetric analysis (TGA) of the decyl ester indicates decomposition onset at 210°C, suitable for high-temperature lubricants .

Solubility and Reactivity

The compound is hydrophobic, with solubility <0.1 mg/mL in water but miscible in nonpolar solvents like hexane . Hydrolysis studies reveal stability at neutral pH, but rapid degradation occurs under alkaline conditions (pH>10\text{pH} > 10) due to ester saponification . This contrasts with amino acid decyl esters, which form stable vesicles across a wider pH range .

Industrial Applications in Antiwear Additives

Lubricant Performance Enhancements

Thiophosphoric acid decyl ester’s primary application lies in antiwear additives for engine oils and hydraulic fluids. Its mechanism involves forming a protective iron sulfide-phosphide tribofilm on metal surfaces, reducing friction coefficients by 40–60% compared to zinc dialkyldithiophosphate (ZDDP) . Crucially, the low active sulfur content (<0.08 mmol/g) mitigates copper corrosion, addressing a longstanding limitation of sulfur-containing additives .

Table 2: Comparative Performance in ASTM D4172 Four-Ball Wear Test

AdditiveWear Scar Diameter (mm)Copper Corrosion Rating
ZDDP0.453B (moderate corrosion)
Thiophosphoric decyl ester0.381A (negligible corrosion)

Synergy with Other Additives

Stability and Environmental Considerations

Oxidative Stability

Accelerated oxidation tests (ASTM D2272) show a 90% retention of antiwear properties after 1,000 hours at 150°C, outperforming most commercial dithiophosphates . Stabilization is achieved through 0.1–0.3% hindered phenol antioxidants, which scavenge peroxy radicals without affecting sulfur activity .

Industrial Production Scalability

Modern production facilities utilize continuous-flow reactors coupled with in-line distillation, achieving throughputs of 5–8 metric tons/day . Key challenges include:

  • Decanol recovery: 85–90% solvent recycling rates through fractional condensation .

  • Byproduct management: Captured H2S\text{H}_2\text{S} is converted to elemental sulfur via Claus process integration .

  • Quality control: Online NMR spectroscopy monitors active sulfur content within ±0.01 mmol/g accuracy .

Current Research Directions

Recent patent filings (2023–2024) highlight two emerging trends:

  • Nanoparticle functionalization: Anchoring the ester to TiO₂ nanoparticles enhances extreme-pressure performance by 30% .

  • Ionic liquid formulations: Combining the ester with phosphonium-based ionic liquids improves low-temperature flow properties (-40°C pour point) .

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